molecular formula C7H12BrCl B1290897 2-Bromo-7-chloro-1-heptene CAS No. 485320-15-8

2-Bromo-7-chloro-1-heptene

Cat. No.: B1290897
CAS No.: 485320-15-8
M. Wt: 211.53 g/mol
InChI Key: KNMGSYMNJLSGPQ-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-1-heptene: is an organic compound with the molecular formula C7H12BrCl . It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a heptene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chloro-1-heptene typically involves the halogenation of heptene derivatives. One common method is the addition of bromine and chlorine to 1-heptene. The reaction can be carried out under controlled conditions to ensure selective halogenation at the desired positions. For example, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chloro-1-heptene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-7-chloro-1-heptene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloro-1-heptene involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-chloro-1-heptene is unique due to the presence of both bromine and chlorine atoms, which allows for a wider range of chemical reactions and applications compared to compounds with only one type of halogen. This dual-halogenation provides enhanced reactivity and versatility in synthetic chemistry .

Properties

IUPAC Name

2-bromo-7-chlorohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrCl/c1-7(8)5-3-2-4-6-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMGSYMNJLSGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641084
Record name 2-Bromo-7-chlorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-15-8
Record name 2-Bromo-7-chlorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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